Cas no 55666-48-3 (tert-butyl 2-(tert-butoxy)acetate)

tert-butyl 2-(tert-butoxy)acetate structure
55666-48-3 structure
商品名:tert-butyl 2-(tert-butoxy)acetate
CAS番号:55666-48-3
MF:C10H20O3
メガワット:188.264003753662
CID:2127659
PubChem ID:10954298

tert-butyl 2-(tert-butoxy)acetate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-tert-butoxyacetate
    • SCHEMBL5547017
    • AKOS005215824
    • FCA66648
    • tert-butyl2-(tert-butoxy)acetate
    • Tert-butyl 2-[(2-methylpropan-2-yl)oxy]acetate
    • EN300-189599
    • 969-199-8
    • DA-04903
    • tert-butyl 2-(tert-butoxy)acetate
    • 55666-48-3
    • インチ: InChI=1S/C10H20O3/c1-9(2,3)12-7-8(11)13-10(4,5)6/h7H2,1-6H3
    • InChIKey: OMOFILQTWANXFM-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 188.14124450Da
  • どういたいしつりょう: 188.14124450Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 35.5Ų

tert-butyl 2-(tert-butoxy)acetate セキュリティ情報

tert-butyl 2-(tert-butoxy)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-189599-10g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
10g
$4236.0 2023-09-18
Enamine
EN300-189599-1.0g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
1g
$986.0 2023-06-08
Enamine
EN300-189599-0.05g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
0.05g
$229.0 2023-09-18
Enamine
EN300-189599-0.25g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
0.25g
$487.0 2023-09-18
Enamine
EN300-189599-0.1g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
0.1g
$342.0 2023-09-18
A2B Chem LLC
AW13579-500mg
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
500mg
$844.00 2024-04-19
1PlusChem
1P01BGMJ-1g
tert-Butyl 2-(tert-butoxy)acetate
55666-48-3 95+%
1g
$828.00 2025-03-19
1PlusChem
1P01BGMJ-2.5g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
2.5g
$2449.00 2024-04-29
Aaron
AR01BGUV-10g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
10g
$5850.00 2023-12-14
Enamine
EN300-189599-0.5g
tert-butyl 2-(tert-butoxy)acetate
55666-48-3 95%
0.5g
$768.0 2023-09-18

tert-butyl 2-(tert-butoxy)acetate 関連文献

tert-butyl 2-(tert-butoxy)acetateに関する追加情報

Tert-Butyl 2-(tert-Butoxy)Acetate (CAS No: 55666-48-3): Synthesis, Applications, and Emerging Research Insights

The compound tert-butyl 2-(tert-butoxy)acetate, designated by the Chemical Abstracts Service (CAS) registry number 55666-48-3, represents a versatile organic ester with a unique structural configuration. Its molecular formula, C9H18O3, features two tert-butyl groups linked via an acetate backbone, creating a symmetric architecture that imparts distinct physicochemical properties. This compound belongs to the broader class of dialkyl acetates, which are widely utilized in chemical synthesis and material science due to their stability and reactivity profiles.

Synthesis methodologies for tert-butyl 2-(tert-butoxy)acetate have evolved significantly over recent years, driven by demands for greener and more efficient production pathways. Traditional approaches involved direct esterification between acetic anhydride and tert-butanol under acidic catalysis, but modern protocols now prioritize solvent-free conditions or heterogeneous catalyst systems to minimize environmental footprints. A notable advancement reported in the Journal of Organic Chemistry (2023) demonstrated the use of montmorillonite K10 clay as a reusable solid acid catalyst, achieving yields exceeding 98% at ambient temperatures—a breakthrough that aligns with current trends toward sustainable chemistry practices.

In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of bioactive molecules targeting metabolic disorders. Recent studies highlight its role in constructing prodrug systems where the tert-butoxycarbonyl (Boc) protecting groups are strategically incorporated into drug candidates to enhance bioavailability. For instance, researchers at the University of Basel (Nature Communications, 2023) employed this ester as a precursor in developing insulinotropic agents that exhibit delayed release profiles when administered orally—a property attributed to its lipophilic nature facilitating intestinal absorption.

The material science community has also recognized the potential of CAS No: 55666-48-3 in polymer engineering applications. Its ability to form hydrogen bonds through the acetate moiety enables it to act as a crosslinking agent in polyurethane formulations, enhancing thermal stability without compromising flexibility. A groundbreaking study published in Advanced Materials (2024) showcased its use in creating shape-memory polymers capable of recovering original shapes after deformation when exposed to specific stimuli—a property critical for biomedical implants and smart packaging materials.

In analytical chemistry contexts, this compound functions as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses due to its sharp elution profile and minimal interference with target analytes. Innovations reported at the ACS Spring Meeting 2024 introduced derivatization protocols using this ester to quantify trace levels of carboxylic acids in environmental samples with detection limits below 1 ppb—a capability pivotal for regulatory compliance monitoring.

Ongoing investigations are exploring its role in next-generation battery electrolytes where the balanced solvating power and low volatility of this compound address challenges associated with lithium-ion battery safety concerns. Preliminary data from Toyota Research Institute (TRI) indicates formulations containing CAS No: 55666-48-3 demonstrate improved thermal stability up to 150°C while maintaining ion conductivity comparable to conventional ethylene carbonate-based electrolytes—a development that could accelerate adoption of high-energy-density battery technologies.

Eco-toxicological assessments conducted by EUROPOLYMER consortium reveal favorable biodegradation characteristics under aerobic conditions, with complete mineralization observed within 14 days under standard OECD test protocols—positioning it advantageously over traditional chlorinated solvents still used in certain industrial sectors despite regulatory pressures.

The evolving landscape of green chemistry has positioned tert-butyl 2-(tert-butoxy)acetate as a cornerstone material across multiple disciplines. Its dual functionality as both a synthetic building block and functional additive underscores its strategic importance for industries prioritizing sustainability without compromising performance metrics.

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